molecular formula C9H19NO2 B15201603 (S)-Methyl 2-amino-5,5-dimethylhexanoate

(S)-Methyl 2-amino-5,5-dimethylhexanoate

Cat. No.: B15201603
M. Wt: 173.25 g/mol
InChI Key: DIQDBCVESAIIJG-ZETCQYMHSA-N
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Description

(S)-Methyl 2-amino-5,5-dimethylhexanoate is a chiral building block of interest in medicinal chemistry and organic synthesis. This compound features a sterically hindered, 5,5-dimethyl-substituted carbon chain and a methyl ester-protected amino acid backbone, which can be critical for modulating the physicochemical properties of target molecules. While specific pharmacological data for this exact ester is limited, its structural core is closely related to 2-amino-5,5-dimethylhexanoic acid derivatives, which have been investigated as modulators of the sortilin receptor for potential application in treating diseases of the central nervous system (CNS), such as neurodegenerative and psychiatric disorders . As a protected amino acid derivative, it serves as a versatile synthon for the synthesis of more complex peptides and small molecules. The (S)-enantiomer provides a defined stereocenter, which is often essential for achieving specific interactions with biological targets. Researchers may utilize this compound in the development of novel pharmacologically active agents, particularly in the CNS field . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl (2S)-2-amino-5,5-dimethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-9(2,3)6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI Key

DIQDBCVESAIIJG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of (S)-2-amino-5,5-dimethylhexanoic acid. The process generally includes the following steps:

    Activation of the Carboxylic Acid Group: The carboxylic acid group of (S)-2-amino-5,5-dimethylhexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The activated carboxylic acid is then reacted with methanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of (S)-Methyl 2-amino-5,5-dimethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-amino-5,5-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-5,5-dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
(S)-Methyl 2-amino-5,5-dimethylhexanoate 142886-14-4 C₉H₁₉NO₂ Amino, 5,5-dimethyl 173.26 Chiral center, primary amine
Methyl 2-hydroxy-5,5-dimethylhexanoate 65944782 C₉H₁₈O₃ Hydroxy, 5,5-dimethyl 174.24 Hydroxyl group, H-bonding
tert-Butyl 2-amino-5,5-dimethylhexanoate 15911-73-6 C₁₂H₂₅NO₂ tert-Butyl ester, amino 227.34 Enhanced lipophilicity
Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate - C₁₃H₂₂O₃ tert-Butyl, keto 226.31 Electrophilic ketone

Research Findings and Implications

  • Steric and Electronic Effects : The 5,5-dimethyl substitution in the target compound likely enhances binding affinity in biological systems by providing steric stabilization, as seen in methyl-substituted naphthyridines (e.g., ATMND in showed 100-fold higher affinity than unsubstituted analogs).
  • Synthetic Utility : The tert-butyl analog (CAS 15911-73-6) demonstrates the importance of ester choice in protecting reactive amines during multi-step syntheses .

Q & A

What synthetic methodologies are optimal for preparing (S)-Methyl 2-amino-5,5-dimethylhexanoate with high enantiomeric purity?

Answer:

  • Deprotection under acidic conditions : Use HCl in dioxane for controlled removal of protective groups (e.g., tert-butoxycarbonyl [Boc]), as demonstrated in the synthesis of structurally similar methyl esters .
  • Reaction monitoring : Employ ¹H-NMR (e.g., δ 9.00 ppm for amine protons) to confirm intermediate formation and purity .
  • Yield optimization : Concentrate under reduced pressure post-reaction to isolate the hydrochloride salt with near-quantitative yields (~100%) .

How can researchers confirm the structural integrity and stereochemical configuration of (S)-Methyl 2-amino-5,5-dimethylhexanoate?

Answer:

  • ¹H-NMR analysis : Key signals include methyl ester singlet (δ ~3.79 ppm) and tertiary dimethyl groups (δ ~1.02 ppm). Splitting patterns (e.g., m for methine protons) help verify stereochemistry .
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, though direct evidence for this compound is limited.
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and compare with theoretical values .

How do the 5,5-dimethyl substituents influence the compound’s reactivity or interactions in biological systems?

Answer:

  • Steric effects : The bulky dimethyl groups may hinder nucleophilic attack at the ester or amine groups, altering reaction kinetics in synthetic pathways .
  • Hydrophobic interactions : Methyl substituents enhance binding affinity in analogous systems (e.g., 2-amino-1,8-naphthyridines), where each added methyl group increased binding constants by 2–60-fold via entropy-driven mechanisms .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy (ΔH) and entropy (ΔS) changes, as demonstrated in methyl-substituted ligands binding DNA .

What experimental strategies resolve contradictions in binding assay data involving (S)-Methyl 2-amino-5,5-dimethylhexanoate?

Answer:

  • Purity validation : Perform HPLC with UV/fluorescence detection to rule out impurities (e.g., residual intermediates) that skew binding results .
  • Buffer condition controls : Vary ionic strength (e.g., Na⁺ concentration) and pH to assess their impact on binding, as Na⁺ can stabilize hydrophobic interactions .
  • Replicate with orthogonal assays : Combine fluorescence titration (for affinity) and ITC (for thermodynamics) to cross-validate data .

How can researchers design stability studies for (S)-Methyl 2-amino-5,5-dimethylhexanoate under varying conditions?

Answer:

  • Thermal stability : Incubate the compound at 25–60°C in buffered solutions (pH 2–10) and monitor degradation via LC-MS.
  • Hydrolytic susceptibility : Test ester group stability by exposing the compound to aqueous environments (e.g., simulated gastric fluid) and quantify hydrolysis products .
  • Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux hours) to assess structural degradation .

What advanced computational methods predict the compound’s interaction with enzymatic targets?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses with target enzymes (e.g., proteases or esterases).
  • Molecular dynamics (MD) : Simulate 100-ns trajectories to study conformational stability of the dimethyl groups in active sites .
  • Free energy calculations : Apply MM-GBSA to estimate binding free energy contributions from hydrophobic and van der Waals interactions .

How does the stereochemistry at the 2-amino position affect the compound’s biological activity?

Answer:

  • Enantiomer-specific assays : Compare (S)- and (R)-isomers in receptor binding or enzyme inhibition studies to identify stereochemical preferences.
  • Pharmacophore modeling : Map hydrogen-bond donors (amine) and hydrophobic regions (dimethyl groups) to explain stereoselective activity .
  • Case study analogy : Refer to lisdexamfetamine dimesylate, where (S)-configuration is critical for CNS activity .

What are the key challenges in scaling up the synthesis of (S)-Methyl 2-amino-5,5-dimethylhexanoate for preclinical studies?

Answer:

  • Purification bottlenecks : Optimize column chromatography or crystallization protocols to handle larger batches while maintaining enantiomeric excess (>99%) .
  • Solvent selection : Replace dioxane (toxic) with greener alternatives (e.g., 2-MeTHF) for Boc deprotection .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

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